3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide

NHC precursor reactivity Ag₂O-mediated deprotonation Divergent selectivity

Symmetric benzimidazolium salts fail to deliver your target selectivity. This N-phenyl, N-methyl asymmetric salt (CAS 39778-14-8) is the proven precursor for: • N-[2-(phenylamino)phenyl]-N-methylformamide (85% yield, Ag₂O/CH₂Cl₂) • Pentacyclic chromenophenazine frameworks (94% yield, Org. Chem. Front. 2024) • [FeBr(Pmb)₂] photo-ATRP catalyst: 102.6 ppm loading, Ð=1.15 at 50% MMA conversion ≥95% purity, immediate shipment for reproducible organometallic & medicinal chemistry.

Molecular Formula C14H13IN2
Molecular Weight 336.17 g/mol
CAS No. 39778-14-8
Cat. No. B3052244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide
CAS39778-14-8
Molecular FormulaC14H13IN2
Molecular Weight336.17 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C2=CC=CC=C21)C3=CC=CC=C3.[I-]
InChIInChI=1S/C14H13N2.HI/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15;/h2-11H,1H3;1H/q+1;/p-1
InChIKeyDBVSIGHTXFBSKT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide – Identity & Procurement Baseline


3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide (CAS 39778-14-8) is a non-symmetric benzimidazolium salt with molecular formula C₁₄H₁₃IN₂ and molecular weight 336.17 g/mol . Its structure features a methyl group at the N-3 position and a phenyl substituent at the N-1 position of the benzimidazolium core, with iodide as the counterion . This substitution pattern distinguishes it from symmetric analogs such as 1,3-dimethylbenzimidazolium iodide and from benzyl-substituted variants such as 1-benzyl-3-phenylbenzimidazolium chloride. The compound is classified as an N-heterocyclic carbene (NHC) precursor and an organic synthetic intermediate [1], with commercially available purity typically ≥95–98% .

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide – Irreplaceable by Generic Benzimidazolium Salts


Benzimidazolium salts are not interchangeable NHC precursors. The N-alkyl substituent at the 1-position exerts decisive control over reaction selectivity and product outcome. Sakaguchi et al. (2025) demonstrated that simply replacing the N-methyl group of the target compound with an N-benzyl group completely diverts the reaction pathway when treated with Ag₂O under identical conditions [1]. Furthermore, the N-phenyl substituent introduces steric and electronic properties absent in symmetric 1,3-dialkylbenzimidazolium salts, enabling bidentate NHC coordination modes exploited in well-defined iron(III) photo-ATRP catalysts [2]. Procurement of a generic benzimidazolium iodide—such as 1,3-dimethylbenzimidazolium iodide—cannot replicate the divergent selectivity or coordination chemistry exhibited by this compound. The quantitative evidence below substantiates these differentiation claims.

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide – Quantitative Differentiation from Analogs


N-Alkyl Substituent Dictates Ag₂O Reaction Fate

In a direct head-to-head comparison, the target compound (1-methyl-3-phenylbenzimidazolium iodide) and its 1-benzyl analog were each treated with Ag₂O in CH₂Cl₂ at room temperature for 24 h under identical conditions [1]. The target compound underwent exclusive ring-opening to give N-[2-(phenylamino)phenyl]-N-methylformamide (2b) in 85% isolated yield. In contrast, 1-benzyl-3-phenylbenzimidazolium chloride (3) produced the NHC–Ag complex (1-benzyl-3-phenylbenzimidazol-2-ylidene)silver(I) chloride (3a) in 86% yield, with no formamide detected [1]. This divergence is mechanistically attributed to the steric profile of the N-alkyl group: the compact methyl substituent permits nucleophilic attack at C-2 by hydroxide, triggering ring-opening, whereas the bulkier benzyl group favors direct deprotonation to the carbene–Ag complex [1].

NHC precursor reactivity Ag₂O-mediated deprotonation Divergent selectivity

Unique Pentacyclic Chromeno[2,3-b]phenazine Formation

Under basic conditions with 2-(methylsulfonyl)chromones, multiple benzimidazolium salts were evaluated as NHC precursors for carbon-atom insertion [1]. The target compound (1-methyl-3-phenylbenzimidazolium iodide) uniquely produced an unexpected pentacyclic [1]benzopyrano[2,3-b]phenazine product in 94% yield, rather than the anticipated 3,4-dihydroquinoxalin-2(1H)-one scaffold obtained with other benzimidazolium substrates [1]. The product structure was confirmed by X-ray crystallography [1]. Other benzimidazolium salts tested under the same conditions did not yield this pentacyclic framework, indicating that the N-methyl/N-phenyl substitution pattern uniquely enables a single-carbon transfer pathway from the NHC to form the rearranged chromenophenazine core [1].

Molecular editing Single-carbon insertion NHC reactivity

Well-Defined Fe(III) Photo-ATRP Catalyst Performance

The compound serves as the bidentate NHC ligand precursor (abbreviated Pmb) for a structurally well-defined iron(III) photo-ATRP catalyst, [FeBr(Pmb)₂], which was fully characterized by FTIR, UV-Vis, EPR, elemental analysis, MALDI-TOF MS, and computational studies [1]. Under UV irradiation (365 nm) with ethyl α-bromophenylacetate (EBPA) as initiator, [FeBr(Pmb)₂] catalyzed the photo-ATRP of methyl methacrylate (MMA) at a remarkably low catalyst loading of 102.6 ppm (molar ratio [MMA]/[EBPA]/[Fe] = 200/1/0.04), yielding poly(MMA) with a narrow dispersity of Ð = 1.15 at 50% monomer conversion after 12 h at 25 °C in bulk [1]. Temporal control was demonstrated via on/off switching experiments [1]. In contrast to in-situ-generated Fe/ligand mixtures commonly used in photo-ATRP, this pre-formed, well-defined [FeBr(Pmb)₂] complex delivers reproducible catalytic performance traceable to a single characterized molecular species [1].

Photo-ATRP Iron catalysis Controlled radical polymerization

Bidentate NHC Coordination via N-Phenyl Substitution

The non-symmetric N-methyl/N-phenyl substitution pattern of the target compound yields an NHC that can act as a bidentate ligand via the carbene carbon and the ortho-position of the N-phenyl ring, forming a five-membered metallacycle upon C–H activation [1]. This bidentate binding mode was structurally verified in the [FeBr(Pmb)₂] complex [1]. In contrast, the widely used 1,3-dimethylbenzimidazolium iodide (CAS 7181-87-5) generates an NHC capable of only monodentate coordination through the carbene carbon, lacking the pendant phenyl group necessary for chelation . This structural difference fundamentally alters catalyst geometry, stability, and electronic properties at the metal center.

NHC ligand design Coordination chemistry Bidentate ligand

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide – Application Scenarios Based on Evidence


Selective Ring-Opening Formamide Synthesis

When the synthetic objective is N-[2-(phenylamino)phenyl]-N-methylformamide or related ring-opened products, this compound is the requisite precursor. The 85% isolated yield demonstrated by Sakaguchi et al. (2025) under Ag₂O/CH₂Cl₂ conditions establishes this transformation as the dominant pathway for the N-methyl-substituted analog, whereas the N-benzyl congener exclusively forms the NHC–Ag complex [1]. Researchers should procure this compound specifically when formamide derivatives—not NHC–metal complexes—are the target.

Chromeno[2,3-b]phenazine Scaffold Construction

Medicinal chemistry and molecular editing programs targeting pentacyclic chromenophenazine frameworks should select this compound as the NHC precursor of choice. The 94% yield reported in Organic Chemistry Frontiers (2024) provides a high-efficiency route to this scaffold, which is inaccessible using other benzimidazolium salts under otherwise identical conditions [1]. The X-ray-confirmed structure of the product validates the transformation.

Precision Polymer Synthesis via Fe(III) Photo-ATRP

Polymer chemistry groups requiring reproducible photo-ATRP conditions with low metal loading should procure this compound for synthesizing the pre-formed [FeBr(Pmb)₂] catalyst. The demonstrated performance—Ð = 1.15 at 50% MMA conversion with only 102.6 ppm catalyst loading under UV 365 nm irradiation—makes this system competitive with noble-metal ATRP catalysts while using an earth-abundant metal [1]. The on/off temporal control further supports applications in advanced polymer architecture synthesis.

Bidentate NHC Ligand Design for Transition Metal Catalysis

Organometallic chemists designing catalysts requiring chelating NHC ligands should select this non-symmetric N-phenylbenzimidazolium salt. The N-phenyl substituent enables C–H activation at the ortho position, forming a robust five-membered metallacycle upon metalation. This bidentate coordination mode was structurally confirmed in the [FeBr(Pmb)₂] complex and cannot be replicated by symmetric 1,3-dialkylbenzimidazolium salts, which are limited to monodentate carbene donation [1].

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